1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane
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Overview
Description
1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane is an organic compound characterized by the presence of a bromophenoxy group, a furoyl group, and an azepane ring
Preparation Methods
The synthesis of 1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: The initial step involves the bromination of phenol to produce 2-bromophenol.
Coupling with Furoyl Group: The 2-bromophenol is then reacted with a furoyl chloride derivative under basic conditions to form the 2-bromophenoxy furoyl intermediate.
Azepane Ring Formation: The final step involves the cyclization of the intermediate with an appropriate azepane precursor under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The furoyl group may enhance the compound’s binding affinity and specificity, while the azepane ring can influence its overall stability and bioavailability .
Comparison with Similar Compounds
1-{5-[(2-Bromophenoxy)methyl]-2-furoyl}azepane can be compared with similar compounds such as:
2-Bromophenoxy derivatives: These compounds share the bromophenoxy group but differ in other structural aspects.
Furoyl derivatives: Compounds with the furoyl group but different substituents or ring structures.
Azepane derivatives: Compounds containing the azepane ring but with different functional groups attached.
The uniqueness of this compound lies in its specific combination of these groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
azepan-1-yl-[5-[(2-bromophenoxy)methyl]furan-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c19-15-7-3-4-8-16(15)22-13-14-9-10-17(23-14)18(21)20-11-5-1-2-6-12-20/h3-4,7-10H,1-2,5-6,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIVDCBINGFJRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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